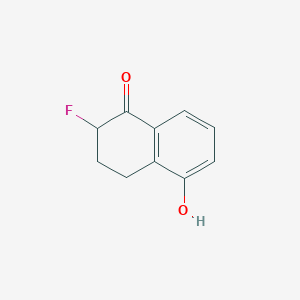
2-Chloro-3-fluoro-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluoro-4-methoxyaniline is an aromatic amine compound with the molecular formula C7H7ClFNO It is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, which significantly influence its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-methoxyaniline typically involves multi-step organic reactions. One common method starts with the nitration of an appropriate precursor, followed by reduction to introduce the amino group. The chloro and fluoro substituents are then introduced through halogenation reactions. For example, starting from o-methylphenol, nitration can selectively generate a key intermediate, which is then subjected to hydroxyl chlorination and fluorination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The process often requires stringent safety measures due to the handling of reactive intermediates and hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-fluoro-4-methoxyaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to nitro or reduced to form different derivatives.
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce nitroanilines or aminophenols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-fluoro-4-methoxyaniline finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups
Wirkmechanismus
The mechanism of action of 2-Chloro-3-fluoro-4-methoxyaniline involves its interaction with various molecular targets and pathways. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and binding affinity to biological targets. The amino group can form hydrogen bonds, while the chloro and fluoro substituents can participate in halogen bonding and hydrophobic interactions, affecting the compound’s overall activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-fluoro-4-methoxyaniline: Similar structure but with different positions of the chloro and fluoro groups.
4-Chloro-2-fluoro-3-methoxyaniline: Another isomer with varied positions of substituents.
4-Methoxyaniline: Lacks the chloro and fluoro substituents, making it less reactive in certain reactions.
Uniqueness
2-Chloro-3-fluoro-4-methoxyaniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in selective organic transformations and as a precursor for specialized chemical products.
Eigenschaften
Molekularformel |
C7H7ClFNO |
|---|---|
Molekulargewicht |
175.59 g/mol |
IUPAC-Name |
2-chloro-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 |
InChI-Schlüssel |
AIVXYUAOWQOBPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



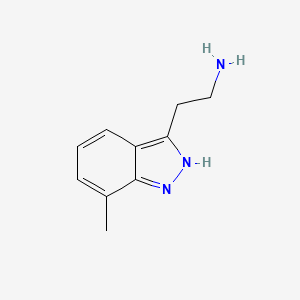




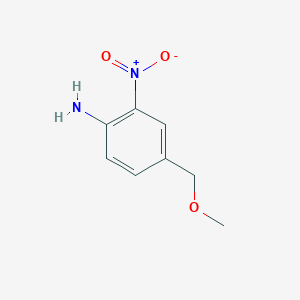
![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
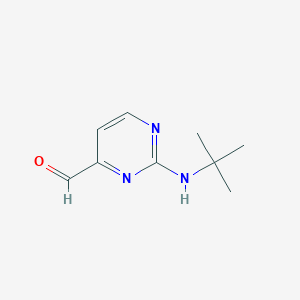
![6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B11911814.png)
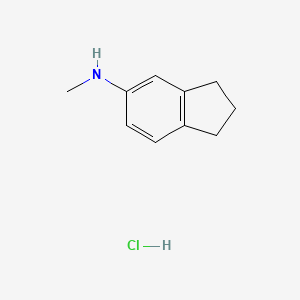
![1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B11911833.png)
